3-[(Oxolan-2-ylmethoxy)methyl]aniline
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Overview
Description
3-[(Oxolan-2-ylmethoxy)methyl]aniline is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of an aniline group substituted with an oxolan-2-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxolan-2-ylmethoxy)methyl]aniline typically involves the reaction of 3-aminobenzyl alcohol with oxirane (ethylene oxide) in the presence of a base such as sodium hydroxide. The reaction proceeds through the nucleophilic attack of the amino group on the oxirane ring, resulting in the formation of the oxolan-2-ylmethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxolan-2-ylmethoxy)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
Scientific Research Applications
3-[(Oxolan-2-ylmethoxy)methyl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Oxolan-2-ylmethoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethoxy group may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Oxolan-2-ylmethoxy)methyl]phenol
- 3-[(Oxolan-2-ylmethoxy)methyl]benzoic acid
- 3-[(Oxolan-2-ylmethoxy)methyl]benzaldehyde
Uniqueness
3-[(Oxolan-2-ylmethoxy)methyl]aniline is unique due to the presence of both an aniline group and an oxolan-2-ylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxymethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1,3-4,7,12H,2,5-6,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJRATSCRJVQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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